molecular formula C28H21ClN2O6S B5479176 ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5479176
M. Wt: 549.0 g/mol
InChI Key: GVRJELLELNCDPC-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and esterification to form the final product. Specific reagents, catalysts, and solvents are used at each step to facilitate the reactions and improve yields.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with comparable structures and functional groups, such as:

    Thiazolopyrimidines: Compounds with a thiazole and pyrimidine ring system.

    Benzodioxoles: Compounds containing a benzodioxole moiety.

    Furan Derivatives: Compounds with a furan ring and various substituents.

Uniqueness

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O6S/c1-3-34-27(33)24-15(2)30-28-31(25(24)17-6-10-21-22(12-17)36-14-35-21)26(32)23(38-28)13-19-9-11-20(37-19)16-4-7-18(29)8-5-16/h4-13,25H,3,14H2,1-2H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRJELLELNCDPC-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=CC=C(C=C6)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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